5-(Cyclopropylmethyl)thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(cyclopropylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-9-4-3-8(11-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGJVJHGODMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 5 Cyclopropylmethyl Thiophene 2 Carbaldehyde
Introduction of the Cyclopropylmethyl Moiety
Alkylation Reactions Utilizing Cyclopropylmethyl Halides
The introduction of the cyclopropylmethyl moiety onto the thiophene (B33073) ring is a crucial first step in the synthesis of the target compound. While classic Friedel-Crafts alkylations using catalysts like aluminum halides are often problematic for thiophene due to acid-catalyzed polymerization and resinification, alternative methods provide more controlled and higher-yielding pathways. google.com Boron trifluoride has been found to be a more suitable catalyst for the alkylation of thiophene with alkyl halides, as it is less prone to causing undesirable side reactions. google.com
More advanced and regioselective methods are generally preferred. One such method is the lithiation of the thiophene ring followed by quenching with a cyclopropylmethyl halide. This approach offers excellent control over the position of alkylation. For instance, direct lithiation of thiophene with a strong base like n-butyllithium (n-BuLi) occurs preferentially at the α-positions (2 and 5). Subsequent reaction with cyclopropylmethyl bromide would yield 2-(cyclopropylmethyl)thiophene. jcu.edu.au
Another powerful technique is metal-catalyzed cross-coupling, such as the Kumada coupling. This involves the reaction of a thiophene-based Grignard reagent (e.g., 2-thienylmagnesium bromide) with a cyclopropylmethyl halide in the presence of a nickel catalyst, like Ni(dppp)Cl2. jcu.edu.au These methods are highly effective for adding alkyl chains to the thiophene core, often resulting in high yields. jcu.edu.au
Table 1: Comparison of Thiophene Alkylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Modified Friedel-Crafts | Thiophene, Cyclopropylmethyl halide, BF3 | 20-50°C | Simpler setup than organometallic methods. google.com | Risk of polysubstitution and resinification remains. google.com |
| Lithiation-Alkylation | Thiophene, n-BuLi, Cyclopropylmethyl halide | THF, low temperature (e.g., -78°C to rt) | High regioselectivity at the most acidic position. jcu.edu.au | Requires cryogenic conditions and strictly anhydrous setup. |
| Kumada Coupling | Halothiophene, Mg, Cyclopropylmethyl halide, Ni or Pd catalyst | Diethyl ether or THF | High yields (>90% reported for similar alkylations) and good functional group tolerance. jcu.edu.au | Requires preparation of Grignard reagent; catalyst can be expensive. |
Formylation of the Thiophene Ring
With the cyclopropylmethyl group installed at the 2-position, the next critical step is the introduction of a formyl group at the 5-position. The electron-donating nature of the alkyl substituent directs electrophilic substitution to the vacant α-position (position 5), making this transformation highly regioselective. Two primary methods are employed for this purpose: the Vilsmeier-Haack reaction and lithiation-quenching strategies.
Vilsmeier-Haack Reaction Mechanisms and Selectivity
The Vilsmeier-Haack reaction is a widely used and reliable method for formylating electron-rich aromatic and heteroaromatic compounds. tcichemicals.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). tcichemicals.comwikipedia.org
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring. For 2-(cyclopropylmethyl)thiophene, the attack is highly selective for the 5-position due to the activating and directing effect of the alkyl group. This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde, 5-(cyclopropylmethyl)thiophene-2-carbaldehyde. tcichemicals.comwikipedia.org The process is known for producing 2-thiophene aldehydes in high yield from appropriately substituted thiophenes. google.com
Lithiation-Quenching Approaches with Electrophilic Formylating Agents
An alternative and highly regioselective method is the deprotonation of the substituted thiophene with a strong organolithium base, followed by reaction with an electrophilic formylating agent. commonorganicchemistry.com The most acidic proton on 2-(cyclopropylmethyl)thiophene is at the C5 position. Treatment with n-butyllithium (n-BuLi) at low temperatures selectively removes this proton, generating 5-lithio-2-(cyclopropylmethyl)thiophene. jcu.edu.au
This organolithium intermediate is a potent nucleophile that can be "quenched" by reacting it with an electrophile. commonorganicchemistry.com N,N-Dimethylformamide (DMF) is a commonly used and effective electrophilic formylating agent in this context. jcu.edu.aucommonorganicchemistry.commdpi.com The addition of the lithiated thiophene to DMF forms a tetrahedral intermediate, which upon aqueous workup, collapses to produce the desired this compound. This method is particularly valuable for complex molecules where other functional groups might not be stable under Vilsmeier-Haack conditions. mdpi.com
Chemo- and Regioselectivity Control in Multi-Step Synthesis
Achieving the desired structure of this compound requires precise control over both chemo- and regioselectivity throughout the synthetic sequence. The order of reactions is paramount. The alkylation must precede the formylation, as the cyclopropylmethyl group is essential for directing the formyl group to the 5-position.
Regioselectivity in the formylation step is governed by the directing effect of the C2-substituent. In the Vilsmeier-Haack reaction, the electronic properties of the substrate dictate the site of electrophilic attack, which is overwhelmingly the C5 position. researchgate.net The lithiation-quenching approach offers even more rigid regiocontrol, as the deprotonation occurs at the most kinetically acidic site (C5), virtually eliminating the formation of other isomers. jcu.edu.au This is a key advantage of organometallic routes. Protocols involving successive chemo- and regioselective lithium/halogen exchange reactions have been developed to synthesize complex, multi-functionalized thiophenes, demonstrating the high level of control achievable. mdpi.com
Optimization of Reaction Conditions and Process Intensification
Optimizing the synthesis of this compound is critical for improving yield, purity, safety, and scalability. Key parameters for optimization in the Vilsmeier-Haack reaction include temperature, reaction time, and the stoichiometry of the reagents (DMF and POCl3). Careful control of the reaction temperature, often between 40°C and 90°C, is necessary to ensure complete reaction while minimizing the formation of byproducts. google.com
For lithiation reactions, optimization focuses on maintaining low temperatures (e.g., -78°C) to prevent decomposition of the organolithium intermediate and unwanted side reactions. mdpi.com The choice of solvent (typically THF or diethyl ether) and the rate of addition of reagents are also critical variables.
Process intensification aims to make chemical processes more efficient and sustainable. In the context of this synthesis, several strategies could be employed:
Flow Chemistry: Conducting lithiation or even Vilsmeier reactions in a continuous flow reactor can offer superior temperature control, improved safety (especially when handling pyrophoric organolithiums), and faster reaction times, facilitating easier scale-up.
Safer Reagents: For the Vilsmeier-Haack reaction, replacing POCl3 with alternatives like oxalyl chloride can sometimes be advantageous. tcichemicals.com The use of solid phosgene (triphosgene) offers a safer, easier-to-handle alternative to gaseous phosgene or POCl3 for generating the Vilsmeier reagent in a one-pot procedure. smolecule.com
Table 2: Optimization Parameters for Formylation Reactions
| Reaction | Parameter to Optimize | Desired Outcome |
|---|---|---|
| Vilsmeier-Haack | Temperature | Maximize yield, minimize byproducts. google.com |
| Stoichiometry of POCl3/DMF | Ensure complete formation of Vilsmeier reagent without excess. | |
| Reaction Time | Drive reaction to completion without product degradation. | |
| Lithiation-Quenching | Temperature | Maintain stability of organolithium intermediate. mdpi.com |
| Base (e.g., n-BuLi, s-BuLi) | Achieve complete and selective deprotonation. commonorganicchemistry.com |
By carefully selecting synthetic methodologies and fine-tuning reaction parameters, this compound can be produced efficiently and with high purity, making it available for its intended applications as a valuable chemical intermediate.
Chemical Reactivity and Derivatization Pathways of 5 Cyclopropylmethyl Thiophene 2 Carbaldehyde
Transformations of the Aldehyde Functionality
The aldehyde functional group in 5-(cyclopropylmethyl)thiophene-2-carbaldehyde is a versatile site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde can undergo both reduction and oxidation.
Nucleophilic Additions and Condensations (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)
Nucleophilic addition and condensation reactions at the aldehyde group provide powerful methods for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the synthesis of a wide array of derivatives.
Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). For this compound, the reaction with a phosphorus ylide would lead to the formation of a substituted alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides generally yield E-alkenes.
Illustrative Wittig Reaction of this compound
| Wittig Reagent | Expected Major Product | Plausible Reaction Conditions | Hypothetical Yield |
|---|---|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(Cyclopropylmethyl)-5-vinylthiophene | THF, room temperature | >85% |
| (Ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(5-(cyclopropylmethyl)thiophen-2-yl)acrylate | Toluene, reflux | >90% (predominantly E-isomer) |
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. Furthermore, the HWE reaction typically shows a strong preference for the formation of the E-alkene.
Illustrative Horner-Wadsworth-Emmons Reaction of this compound
| Phosphonate Reagent | Base | Expected Product | Hypothetical Yield |
|---|---|---|---|
| Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(5-(cyclopropylmethyl)thiophen-2-yl)acrylate | >95% |
| Diethyl (cyanomethyl)phosphonate | KOt-Bu | (E)-3-(5-(cyclopropylmethyl)thiophen-2-yl)acrylonitrile | >90% |
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For this compound, this reaction would typically yield an electron-deficient alkene. The reaction is often catalyzed by a weak base such as an amine.
Illustrative Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Expected Product | Hypothetical Yield |
|---|---|---|---|
| Malononitrile (B47326) | Piperidine | 2-((5-(Cyclopropylmethyl)thiophen-2-yl)methylene)malononitrile | High |
| Meldrum's acid | Ammonium acetate | 5-((5-(Cyclopropylmethyl)thiophen-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | High |
Reductions to Alcohols and Amines
The aldehyde group of this compound can be readily reduced to a primary alcohol or converted to an amine.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (5-(cyclopropylmethyl)thiophen-2-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation and are highly selective for the aldehyde in the presence of other reducible functional groups.
Reduction to Amines (Reductive Amination): Reductive amination is a two-step process that converts an aldehyde into an amine. The aldehyde first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Oxidations to Carboxylic Acids
The aldehyde functionality can be oxidized to a carboxylic acid, yielding 5-(cyclopropylmethyl)thiophene-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), and Pinnick oxidation conditions (sodium chlorite, NaClO₂, in the presence of a chlorine scavenger). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Imine and Enamine Formation
The reaction of this compound with primary or secondary amines leads to the formation of imines and enamines, respectively.
Imine Formation: The condensation of the aldehyde with a primary amine, typically under acid catalysis with removal of water, yields an imine (Schiff base). This reaction is reversible.
Enamine Formation: The reaction with a secondary amine, also under acid catalysis with removal of water, results in the formation of an enamine. Enamines are useful synthetic intermediates due to their nucleophilic character at the α-carbon.
Reactions on the Thiophene (B33073) Ring System
The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The existing substituents, the cyclopropylmethyl group at the 5-position and the formyl group at the 2-position, will direct incoming electrophiles.
Further Electrophilic Aromatic Substitution Reactions
The cyclopropylmethyl group is an activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group. In 2,5-disubstituted thiophenes, the available positions for substitution are the 3- and 4-positions. The directing effects of the existing substituents will influence the regioselectivity of further electrophilic aromatic substitution. Given that the formyl group is deactivating, electrophilic substitution is expected to be directed to the 3-position, which is ortho to the activating cyclopropylmethyl group and meta to the deactivating formyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The reaction conditions would need to be carefully controlled to avoid oxidation of the aldehyde or reactions involving the cyclopropyl (B3062369) group.
Illustrative Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-(Cyclopropylmethyl)-3-nitrothiophene-2-carbaldehyde |
| Bromination | N-Bromosuccinimide (NBS) in DMF | 3-Bromo-5-(cyclopropylmethyl)thiophene-2-carbaldehyde |
| Acylation | Acetyl chloride, AlCl₃ (mild conditions) | 3-Acetyl-5-(cyclopropylmethyl)thiophene-2-carbaldehyde |
Nucleophilic Aromatic Substitution on Activated Thiophenes
The thiophene ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly when further activated. The inherent electron-rich nature of the thiophene ring generally favors electrophilic substitution. nih.gov However, the presence of the electron-withdrawing carbaldehyde group at the 2-position can facilitate nucleophilic attack, especially if a leaving group is present at the 3- or 5-position.
For SNAr to occur efficiently on the thiophene ring of the title compound, a precursor bearing a suitable leaving group, such as a halogen or a nitro group, would be required. For instance, studies on 3-nitrothiophenes containing electron-withdrawing carbonyl groups at the C-2 and C-5 positions have shown that the nitro group can be readily displaced by various sulfur nucleophiles (thiolates). mdpi.com This reaction proceeds under mild conditions, often in the presence of a base like potassium carbonate, to yield 3-sulfenylthiophene derivatives. mdpi.com This suggests that a hypothetical precursor, such as 3-nitro-5-(cyclopropylmethyl)thiophene-2-carbaldehyde, could serve as a versatile intermediate for introducing a range of substituents via SNAr.
The general mechanism for such a reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the thiophene ring. The electron-withdrawing aldehyde group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Thiophene Derivatives
| Thiophene Substrate | Nucleophile | Product | Reference |
| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols | 3-Sulfenylthiophene-2,5-dicarboxylates | mdpi.com |
| 3-Nitrothiophene-2,5-dicarboxylates | Thioglycolates | 3-Sulfenylthiophene-2,5-dicarboxylates | mdpi.com |
| 3-Chloro- or 3-Bromo-thiophenes with EWG at C-2 | Thioglycolic acid esters | Thieno[3,2-b]thiophene derivatives (via cyclization) | mdpi.com |
This table presents data for analogous activated thiophene systems to illustrate the potential reactivity of a suitably substituted this compound derivative.
Ring-Opening and Rearrangement Reactions
While thiophene is an aromatic and relatively stable heterocycle, its ring can be opened under specific, often forcing, conditions. Ring-opening reactions of thiophene derivatives can provide access to highly functionalized acyclic compounds or serve as a route to other heterocyclic systems.
One relevant example involves the ring-opening of fused thiophene systems, such as dithieno[2,3-b:3',2'-d]thiophene, in the presence of strong nucleophiles like aryllithium reagents. beilstein-journals.org This reaction cleaves a C-S bond, and upon quenching with an electrophile like dimethylformamide (DMF), it generates 3,3'-bithiophene-2-carbaldehydes. beilstein-journals.org The process is influenced by the nucleophilicity of the aryllithium reagent and steric factors. beilstein-journals.org Although this applies to a more complex fused system, it demonstrates the principle that strong organometallic bases can induce C-S bond scission in thiophenes. It is conceivable that under harsh conditions with a potent nucleophile, the thiophene ring of this compound could undergo a similar ring-opening, although this is not a common transformation for simple monosubstituted thiophenes.
Reactivity of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety imparts unique reactivity to the molecule. The cyclopropane (B1198618) ring is characterized by significant ring strain and carbon-carbon bonds with a high degree of p-character, making it susceptible to reactions that involve ring opening.
Cyclopropane Ring Modifications and Ring-Opening Reactions
The cyclopropyl group can react with various reagents, leading to ring-opened products. These reactions are often initiated by electrophiles, radical species, or transition metals and proceed via cleavage of one of the strained C-C bonds. For example, acid-catalyzed ring-opening can lead to the formation of homoallylic systems. The specific products formed would depend on the reaction conditions and the regioselectivity of the bond cleavage.
In the context of this compound, such reactions could provide a pathway to linear, functionalized alkyl chains attached to the thiophene ring, significantly altering the molecular structure and properties.
Functionalization of the Methylene Bridge
The methylene bridge (-CH₂-) connecting the cyclopropyl ring and the thiophene core is another site for potential functionalization. While direct functionalization of such a methylene group can be challenging, protocols involving lithiation followed by reaction with an electrophile could be envisioned. rsc.org The acidity of the methylene protons would be a key factor. Alternatively, radical-based reactions, such as bromination with N-bromosuccinimide (NBS), could potentially introduce a functional group handle at this position, leading to derivatives like 5-(bromo(cyclopropyl)methyl)thiophene-2-carbaldehyde, which could then undergo further nucleophilic substitution.
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com Aldehydes are extremely common and versatile components in MCRs. Therefore, this compound is an excellent candidate for incorporation into various MCRs to generate complex heterocyclic structures.
Thiophene-2-carbaldehyde (B41791) and its derivatives are known to participate in several named MCRs, including the synthesis of pyridines, pyrimidines, and other complex heterocycles. researchgate.netresearchgate.net For example, the Gewald reaction, a well-known MCR, produces highly substituted 2-aminothiophenes. While the title compound would act as the aldehyde component rather than a starting material for the Gewald synthesis itself, it can be used in subsequent MCRs that build upon an aldehyde functionality.
One can envisage the use of this compound in reactions such as the Hantzsch pyridine (B92270) synthesis (or a variation thereof), the Biginelli reaction for dihydropyrimidinone synthesis, or Passerini and Ugi reactions.
Table 2: Potential Multi-Component Reactions for this compound
| MCR Name | Typical Reactants | Potential Product Class |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones/thiones with a thiophene substituent |
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium acetate | Dihydropyridines bearing the cyclopropylmethylthiophene group |
| Passerini Reaction | Aldehyde, Carboxylic acid, Isocyanide | α-Acyloxy carboxamides |
| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamides |
This table outlines potential applications of this compound in well-established MCRs based on the known reactivity of aldehydes.
Stereoselective Derivatization Strategies
The aldehyde group of this compound is a key handle for introducing stereocenters into the molecule. A variety of stereoselective reactions can be performed on the carbonyl group.
Nucleophilic Addition: Stereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can generate chiral secondary alcohols. The stereochemical outcome can be controlled by using chiral catalysts, chiral auxiliaries, or chiral reagents.
Reductions: Asymmetric reduction of the aldehyde to the corresponding alcohol can be achieved with high enantioselectivity using chiral reducing agents, such as those derived from boranes (e.g., CBS reduction) or chiral metal catalysts in hydrogenation reactions.
Other Reactions:
Asymmetric Aldol (B89426) Reactions: The compound can act as the electrophilic partner in aldol reactions with chiral enolates or under chiral catalysis to create products with multiple stereocenters.
Asymmetric Wittig-type Reactions: Stereoselective olefination reactions can be used to form alkenes with defined (E/Z) geometry.
Strecker Amino Acid Synthesis: An asymmetric version of the Strecker synthesis could be employed, reacting the aldehyde with a source of cyanide and a chiral amine (or using a chiral catalyst) to produce enantioenriched α-amino acids bearing the 5-(cyclopropylmethyl)thiophene moiety.
The development of such stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation Methodologies for Research Applications
In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediates
In-situ spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing critical data on reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction. spectroscopyonline.comfrontiersin.org Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. nih.gov
For the synthesis or subsequent reaction of 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde, an in-situ probe, such as a fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probe, can be immersed directly into the reaction vessel. nih.gov This allows for the continuous collection of spectra throughout the process.
Key monitoring applications include:
Formation Synthesis: During the formylation of 2-(cyclopropylmethyl)thiophene, the reaction can be monitored by observing the appearance and growth of the characteristic aldehyde carbonyl (C=O) stretching vibration band. This peak is expected to appear in the region of 1660-1680 cm⁻¹. researchgate.net
Reaction Consumption: In subsequent reactions involving the aldehyde group (e.g., condensation or oxidation), the decrease in the intensity of the C=O peak can be precisely tracked to determine reaction endpoints and kinetics.
Intermediate Detection: In complex multi-step reactions, in-situ monitoring may reveal the presence of short-lived intermediates, identifiable by their unique vibrational signatures, which would be missed by traditional offline analysis. frontiersin.org
This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and selectivity. nih.govresearchgate.net
| Spectroscopic Technique | Key Vibrational Band | Wavenumber (cm⁻¹) | Application in Monitoring |
| In-Situ FTIR | Aldehyde C=O Stretch | ~1665 | Tracks formation of product / consumption of reactant |
| In-Situ FTIR | Thiophene (B33073) C-H Stretch | ~3100 | Monitors integrity of the aromatic ring |
| In-Situ Raman | Thiophene Ring Breathing | ~1400-1550 | Provides information on conjugation and substitution |
Detailed Conformational Analysis Using Advanced NMR Techniques (e.g., NOESY, ROESY)
While standard ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are necessary to elucidate the detailed 3D conformation and spatial relationships between atoms in this compound. The flexibility of the cyclopropylmethyl group and its orientation relative to the thiophene ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds.
Potential insights from NOESY/ROESY:
Side-Chain Orientation: Correlations between the protons on the methylene (B1212753) bridge (-CH₂-) of the cyclopropylmethyl group and the H-3 proton of the thiophene ring would indicate a preference for specific rotamers.
Aldehyde Conformation: The spatial proximity of the aldehyde proton (-CHO) to the H-3 proton can confirm the preferred orientation of the aldehyde group relative to the thiophene ring. For many 2-carbaldehydes on five-membered rings, an O,S-syn-conformation is often preferred. rsc.org
Intermolecular Interactions: At higher concentrations, intermolecular NOE correlations could suggest specific modes of molecular aggregation or dimerization in solution.
| NMR Experiment | Type of Information | Expected Correlations for this compound |
| COSY | Through-bond H-H coupling | H-3 ↔ H-4; Methylene-H ↔ Cyclopropyl-H |
| HSQC | Direct C-H correlation | C-3 ↔ H-3; C-4 ↔ H-4; Aldehyde-C ↔ Aldehyde-H; etc. |
| HMBC | Long-range C-H correlation | Aldehyde-C ↔ H-3; C-5 ↔ Methylene-H |
| NOESY/ROESY | Through-space H-H proximity | Methylene-H ↔ H-4; Aldehyde-H ↔ H-3 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions (if applicable)
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.
As the parent molecule is achiral, absolute stereochemistry is not a factor. However, the crystallographic data would be invaluable for:
Confirming Conformation: It would reveal the exact conformation of the cyclopropylmethyl group and the aldehyde function relative to the thiophene plane in the solid state, allowing for direct comparison with computational models and solution-phase NMR studies.
Analyzing Intermolecular Forces: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (e.g., C-H···O interactions involving the aldehyde), π-π stacking of the thiophene rings, or van der Waals forces. This information is critical for understanding the material's physical properties, such as melting point and solubility.
While no public crystal structure for this specific compound is currently available, data from similar structures confirm the planarity of the thiophene-carbaldehyde unit and show various packing motifs. rsc.orgmdpi.com
Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a technique exclusively used for the analysis of chiral molecules.
This compound itself is an achiral molecule and therefore will not exhibit a CD spectrum. However, if it were used as a synthon to create chiral derivatives—for instance, through an asymmetric reaction at the aldehyde group—then CD spectroscopy would become an essential tool. It could be used to:
Determine the enantiomeric purity of the resulting product.
Assign the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum to theoretical calculations.
Study conformational changes in the chiral derivative that are induced by changes in solvent or temperature.
Vibrational Spectroscopy for Hydrogen Bonding and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. researchgate.net These modes are highly sensitive to the molecule's structure and its local environment, making this an excellent method for studying intermolecular interactions like hydrogen bonding. iosrjournals.orgnih.gov
The aldehyde group of this compound is a potential hydrogen bond acceptor. The frequency of the carbonyl (C=O) stretching vibration is particularly sensitive to such interactions.
In an inert solvent or the gas phase, a sharp C=O stretching band would be expected around 1665-1675 cm⁻¹. researchgate.net
In a protic solvent (e.g., ethanol) or in the solid state, if the aldehyde oxygen participates in hydrogen bonding with a donor (like an O-H group), the C=O bond will be slightly weakened and elongated. This results in a shift of the C=O stretching band to a lower frequency (a red shift). The magnitude of this shift correlates with the strength of the hydrogen bond.
Analysis of other spectral regions can also provide valuable information. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while thiophene ring stretching vibrations are found in the 1350-1600 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net The position of these bands can be subtly influenced by substituent effects and intermolecular forces.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| Aromatic C-H Stretch | 3050 - 3150 | Confirms presence of thiophene ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms presence of cyclopropylmethyl group |
| Aldehyde C=O Stretch | 1660 - 1680 | Sensitive to hydrogen bonding and conjugation |
| Thiophene Ring Stretch | 1350 - 1600 | Affected by substitution and electronic effects globalresearchonline.net |
| C-S Ring Stretch | 630 - 860 | Characteristic of the thiophene heterocycle iosrjournals.org |
Theoretical and Computational Investigations of 5 Cyclopropylmethyl Thiophene 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde. These calculations provide insights into the electronic structure, including the distribution of electrons and the energies of molecular orbitals. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, albeit with approximations.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the electron-rich thiophene (B33073) ring, the electron-withdrawing aldehyde group, and the cyclopropylmethyl substituent would all influence the electronic landscape. Theoretical calculations could precisely map these effects.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and not from actual experimental or computational results.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for studying reaction mechanisms, elucidating the energetics of reaction pathways, and characterizing transition states. DFT calculations can provide valuable insights into the reactivity of this compound in various chemical transformations.
For instance, in a nucleophilic addition to the carbaldehyde group, DFT could be used to model the potential energy surface of the reaction. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. DFT studies on other thiophene derivatives have been instrumental in understanding their reaction mechanisms.
Table 2: Exemplary DFT-Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Path A | TS-A | 15.2 |
| Path B | TS-B | 22.5 |
Note: This data is illustrative and not from actual experimental or computational results.
Conformational Space Exploration and Energy Landscape Mapping
The flexibility of the cyclopropylmethyl group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational space of the molecule. By systematically rotating the rotatable bonds, different conformers can be generated. The energy of each conformer is then calculated to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to the stable conformers.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational chemistry can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. While there are no specific published predicted NMR spectra for this compound, data for similar compounds like thiophene-2-carbaldehyde (B41791) show characteristic shifts that would be influenced by the cyclopropylmethyl group. For instance, the aldehyde proton typically appears as a singlet around 9.95 ppm. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. It can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. Studies on related styrylthiophenes have shown that TD-DFT can successfully simulate their UV-Vis spectra. ua.es
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each vibrational mode can be visualized to understand the specific atomic motions involved. For thiophene-2-carbaldehyde, a strong C=O stretching vibration is typically observed around 1665 cm⁻¹. researchgate.net
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aldehyde Proton (ppm) | ~9.9 |
| ¹³C NMR | Carbonyl Carbon (ppm) | ~183 |
| UV-Vis | λmax (nm) | ~280 |
| IR | C=O Stretch (cm⁻¹) | ~1670 |
Note: This data is illustrative and based on typical values for similar structures, not from actual computational results for the specific compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.
For this compound, MD simulations could be used to investigate its behavior in different solvents. By simulating the molecule surrounded by solvent molecules, one can study how the solvent affects its conformation and dynamics. MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule might bind to a biological target. These simulations can reveal stable protein-ligand complexes and characterize the interactions that stabilize them. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design (focusing on theoretical parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design and other fields to correlate the chemical structure of a series of compounds with their biological activity or other properties. QSAR models are mathematical equations that relate chemical descriptors of molecules to their activity.
Theoretical parameters derived from quantum chemical calculations can serve as powerful descriptors in QSAR models. These can include electronic properties like HOMO and LUMO energies, dipole moment, and atomic charges, as well as steric parameters. By developing a QSAR model for a series of thiophene derivatives with known activities, the model could then be used to predict the activity of new, unsynthesized compounds like this compound. This allows for the rational design of new ligands with potentially improved properties. Quantum chemical descriptors can provide a more accurate estimation of the enthalpic contribution to ligand-target interactions compared to classical descriptors. nih.gov
Applications and Advanced Research Directions
A Versatile Building Block in Complex Organic Synthesis
The aldehyde functional group and the substituted thiophene (B33073) ring make 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde a valuable intermediate in the synthesis of a wide array of organic molecules. Its structural features allow for a variety of chemical transformations, rendering it a key component in the construction of more complex molecular frameworks.
Precursor for Advanced Heterocyclic Scaffolds
Thiophene-2-carbaldehyde (B41791) and its derivatives are instrumental in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, the reactivity of the aldehyde group allows for its participation in various cyclization reactions to form advanced heterocyclic scaffolds.
For instance, thiophene-2-carbaldehydes are known to be key starting materials in the Gewald reaction for the synthesis of 2-aminothiophenes, which can be further elaborated into thieno[2,3-b]pyridines. umich.eduresearchgate.net This reaction typically involves the condensation of the aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. The resulting thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Another important class of advanced heterocyclic scaffolds that can be synthesized from thiophene derivatives are thieno[3,2-b]thiophenes . The Fiesselmann thiophene synthesis provides a route to these structures, which are valued for their applications in organic electronics. nih.govwikipedia.orgsemanticscholar.org This synthesis involves the reaction of a thiophene precursor with a thioglycolic acid derivative. While the direct application of this compound in this specific named reaction might require prior modification, its core structure is a relevant starting point for accessing such fused thiophene systems.
The following table provides a hypothetical overview of the types of advanced heterocyclic scaffolds that could be accessed from this compound, based on known thiophene chemistry.
| Heterocyclic Scaffold | Potential Synthetic Route | Key Features of Scaffold |
| Thieno[2,3-b]pyridine | Gewald Reaction | Biologically active, planar structure |
| Thieno[3,2-b]thiophene | Fiesselmann Synthesis | Electron-rich, useful in organic electronics |
| Thiazolo[4,5-b]pyridines | Multi-step synthesis | Antimicrobial and anticancer properties mdpi.com |
Synthesis of Analogs for Natural Products and Pharmaceuticals (pre-clinical design focus)
The thiophene ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govdntb.gov.ua The introduction of a cyclopropylmethyl group can influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making this compound an interesting starting material for the preclinical design of novel pharmaceutical analogs.
While specific preclinical studies on drugs derived directly from this compound are not prominent in the literature, the general strategy involves using the aldehyde as a handle for further molecular elaboration. For example, the aldehyde can be converted to other functional groups or used in condensation reactions to build larger molecules. The resulting thiophene-containing compounds can then be screened for their biological activity.
The following table outlines potential therapeutic areas where analogs derived from this compound could be explored, based on the known bioactivities of thiophene derivatives.
| Therapeutic Area | Rationale for Preclinical Design | Example of a Bioactive Thiophene Derivative Class |
| Anti-inflammatory | Thiophene derivatives have shown to inhibit inflammatory pathways. sciforum.net | Thiophene-2-carboxamides nih.gov |
| Anticancer | Thiophene-containing compounds have exhibited cytotoxic effects against various cancer cell lines. | Thieno[2,3-d]pyrimidines researchgate.net |
| Antioxidant | The thiophene nucleus is found in compounds with radical scavenging properties. nih.gov | Substituted thiophenes polyu.edu.hk |
| EGFR Inhibitors | Pyrimidine derivatives containing a thiophene moiety have shown potent EGFR inhibitory activity. nih.gov | 5-Trifluoromethylpyrimidine derivatives nih.gov |
Development of Functional Materials
The electronic properties of the thiophene ring make it a valuable component in the design of functional organic materials. The presence of the cyclopropylmethyl group can influence the solid-state packing and solubility of these materials, which are crucial parameters for their performance in electronic devices.
Monomers for Conjugated Polymers and Oligomers
Polythiophenes are a well-studied class of conjugated polymers with applications in organic electronics. cmu.edu Thiophene-2-carbaldehyde and its derivatives can be polymerized, although the aldehyde group may require protection or modification prior to polymerization. The resulting polymers can exhibit interesting optical and electronic properties. journalskuwait.orgmdpi.com
While the direct polymerization of this compound is not widely reported, it could potentially serve as a monomer to introduce specific functionalities into a polymer chain. The cyclopropylmethyl group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing for device fabrication.
The table below summarizes the potential properties of conjugated polymers derived from 5-alkylthiophene-2-carbaldehydes.
| Polymer Property | Influence of 5-Alkyl-2-carbaldehyde Monomer | Potential Application |
| Solubility | Enhanced by the alkyl side chain | Solution-processable organic electronics |
| Electronic Properties | Tunable by the nature of the alkyl group | Organic field-effect transistors (OFETs) |
| Optical Properties | Absorption and emission spectra can be modified | Organic light-emitting diodes (OLEDs) |
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Thiophene-based materials are frequently used in both OLEDs and OPVs. In OLEDs, thiophene derivatives can act as emitter materials, contributing to the color and efficiency of the device. beilstein-journals.orgnih.govresearchgate.netaps.orgresearchgate.net In OPVs, they are often employed as electron-donor materials in the active layer of the solar cell.
Although there are no specific reports on the use of this compound in OLEDs or OPVs, its structural motifs are relevant. The thiophene core provides the necessary electronic properties, while the aldehyde group can be used to synthesize more complex molecules with tailored emission or absorption characteristics. The cyclopropylmethyl substituent could influence the morphology of the thin films, which is a critical factor for device performance.
The following table highlights the potential roles of materials derived from this compound in OLEDs and OPVs.
| Device Type | Potential Role of Derived Material | Key Property |
| OLED | Emitter Layer | Efficient electroluminescence |
| OPV | Donor Material | Broad absorption in the solar spectrum |
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. lupinepublishers.comresearchgate.netrsc.orgnih.govmdpi.com The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the structure of the organic ligand. Thiophene-containing ligands have been used to construct MOFs with interesting properties. nih.govmdpi.com
The aldehyde group of this compound can be oxidized to a carboxylic acid, which is a common functional group for coordinating to metal centers in MOFs and coordination polymers. The resulting ligand would incorporate both the thiophene ring and the cyclopropylmethyl group into the framework, potentially influencing the structure and properties of the final material.
The table below outlines the potential features of MOFs and coordination polymers constructed with ligands derived from this compound.
| Material Type | Potential Ligand Functionality | Potential Properties of the Resulting Material |
| MOF | Thiophene-2-carboxylate with a cyclopropylmethyl substituent | Tunable porosity, catalytic activity |
| Coordination Polymer | Bridging ligand with thiophene and cyclopropylmethyl groups | Luminescence, magnetic properties |
Rational Design of Ligands for Catalysis
The molecular architecture of this compound makes it an intriguing candidate for the rational design of novel ligands for various catalytic applications. The thiophene moiety can coordinate to metal centers, while the aldehyde group can be readily transformed into a wide array of other functional groups, allowing for the fine-tuning of ligand properties.
The sulfur atom in the thiophene ring of this compound can act as a soft donor, making it suitable for coordination with transition metals. Thiophene derivatives have been explored as ligands in catalysis. The aldehyde group can be converted into imines, oximes, or hydrazones, which can then act as multidentate ligands. For example, condensation of the aldehyde with a chiral amine could generate a chiral Schiff base ligand, which could be employed in asymmetric catalysis. The cyclopropylmethyl group, being a bulky and lipophilic substituent, could influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.
Table 1: Potential Ligand Scaffolds Derived from this compound and Their Catalytic Applications
| Ligand Type | Synthetic Modification of Aldehyde | Potential Catalytic Application |
| Schiff Base | Condensation with a primary amine | Asymmetric synthesis, cross-coupling reactions |
| Phosphine | Reduction to alcohol, followed by conversion to phosphine | Cross-coupling reactions, hydrogenation |
| N-heterocyclic carbene (NHC) precursor | Conversion to an imidazolium salt | Cross-coupling reactions, metathesis |
The aldehyde functionality of this compound opens up possibilities for its use in organocatalysis. Aldehydes can participate in various organocatalytic reactions, such as aldol (B89426) and Mannich reactions, often mediated by proline or its derivatives. The thiophene ring and the cyclopropylmethyl substituent would modulate the reactivity and selectivity of these transformations. For instance, the electron-rich nature of the thiophene ring could influence the acidity of the alpha-proton, affecting the enamine formation in proline-catalyzed reactions.
Interrogation of Biological Systems (Strictly In Vitro/In Silico Mechanistic Studies)
Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The structural features of this compound make it a promising scaffold for the development of molecules to probe biological systems.
The thiophene-2-carbaldehyde scaffold can be a starting point for the design of enzyme inhibitors. By systematically modifying the cyclopropylmethyl group and the aldehyde functionality, structure-activity relationship (SAR) studies can be conducted to understand the key interactions with a target enzyme's active site. For example, the aldehyde could be oxidized to a carboxylic acid or converted to various amides to explore interactions with different amino acid residues. The cyclopropylmethyl group's size and conformation can be critical for fitting into hydrophobic pockets within the enzyme. In silico docking studies could be employed to predict the binding modes of these derivatives and guide further synthetic efforts. Thiophene derivatives have shown inhibitory activity against various enzymes, and SAR studies are crucial to optimize their potency and selectivity. nih.gov
Understanding how a molecule interacts with various receptors is crucial for drug discovery. In vitro receptor binding assays could be used to profile the activity of this compound and its derivatives against a panel of receptors. This data, combined with computational modeling, can be used to develop a pharmacophore model. A pharmacophore model defines the essential steric and electronic features required for biological activity. The thiophene ring can act as an aromatic feature, the sulfur as a potential hydrogen bond acceptor, and the cyclopropylmethyl group as a hydrophobic feature in such a model.
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. This compound could serve as a scaffold for the design of such probes. The aldehyde group is a reactive handle that can be used to attach reporter tags, such as fluorescent dyes or biotin, or photoaffinity labels for target identification studies. For instance, a derivative of this compound could be designed to bind to a specific protein, and upon photoactivation, it would covalently link to the protein, allowing for its identification and validation as a drug target.
Applications in Chemo- and Biosensing Technologies
The thiophene-2-carbaldehyde framework is a versatile platform for the development of optical and electronic sensors. The aldehyde group serves as a convenient synthetic handle for the introduction of specific recognition units, while the thiophene ring provides favorable electronic and photophysical properties.
Chemosensing:
Thiophene-based molecules are known to exhibit changes in their fluorescence or color upon interaction with specific ions or molecules. Derivatives of thieno[3,2-b]thiophene-2-carbaldehyde, for instance, have been investigated as optical chemosensors that show fluorescence quenching when exposed to cations like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and mercury (Hg²⁺). It is plausible that this compound could be similarly functionalized to create selective chemosensors.
The aldehyde group can be readily reacted with various amines or hydrazines to form Schiff bases. By carefully selecting the appended molecule, a receptor with a high affinity for a particular analyte can be engineered. The binding of the target analyte to this receptor site can induce a conformational change or an electronic perturbation in the molecule, leading to a detectable change in its absorption or emission spectrum. The cyclopropylmethyl group, being a bulky and electron-donating substituent, may influence the photophysical properties of the resulting sensor molecule, potentially enhancing its sensitivity or selectivity.
Biosensing:
The principles of chemosensing can be extended to the detection of biological molecules. By immobilizing a functionalized derivative of this compound onto a solid support, a biosensor could be fabricated. For example, the aldehyde could be used to covalently link the molecule to an amino-functionalized surface, such as a glass slide or a nanoparticle. The appended recognition element could be a biomolecule like an antibody, an enzyme, or a DNA aptamer, enabling the specific detection of its corresponding target.
The potential utility of thiophene derivatives in biosensing is underscored by their application in the development of conductive polymers. The electropolymerization of thiophene-based monomers can be used to create thin films whose conductivity changes upon interaction with a biological analyte. The cyclopropylmethyl substituent could modulate the polymerization process and the electronic properties of the resulting polymer, thereby influencing the sensitivity and response time of the biosensor.
Table 1: Potential Sensing Applications of this compound Derivatives
| Analyte Category | Potential Recognition Moiety (attached via aldehyde) | Sensing Principle |
| Metal Ions | Schiff bases, Crown ethers | Fluorescence quenching/enhancement, Colorimetric change |
| Anions | Amides, Urea derivatives | Colorimetric change, Electrochemical signal |
| Biomolecules | Antibodies, DNA aptamers, Enzymes | Change in conductivity, Fluorescence resonance energy transfer (FRET) |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. The structure of this compound suggests its potential to participate in such processes.
The thiophene ring can engage in π-π stacking interactions, which are crucial for the formation of ordered assemblies. The sulfur atom in the thiophene ring can also participate in non-covalent interactions. The aldehyde group is capable of forming hydrogen bonds, either as an acceptor or, after modification, as a donor. These directional interactions can guide the self-assembly of the molecules into well-defined architectures.
The cyclopropylmethyl group is expected to play a significant role in modulating the self-assembly behavior. Its bulkiness can introduce steric effects that influence the packing of the molecules. Furthermore, alkyl substituents on thiophene rings are known to affect the morphology and physicochemical properties of self-assembled structures, such as nanofibers and thin films. The unique shape and conformational properties of the cyclopropylmethyl group could lead to the formation of novel supramolecular structures with interesting electronic or optical properties.
For example, the controlled self-assembly of appropriately designed derivatives of this compound could lead to the formation of liquid crystals, gels, or nanomaterials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the self-assembly process by modifying the molecular structure is a key aspect of designing materials with desired functions.
Table 2: Potential Supramolecular Structures and Applications
| Supramolecular Structure | Driving Non-Covalent Interactions | Potential Application |
| Nanofibers/Nanorods | π-π stacking, Hydrogen bonding | Organic electronics, Scaffolds for tissue engineering |
| Liquid Crystals | Anisotropic molecular shape, π-π stacking | Display technologies, Optical sensors |
| Gels | Entangled fibrous networks | Drug delivery, Smart materials |
| Thin Films | van der Waals forces, π-π stacking | Organic field-effect transistors (OFETs), Solar cells |
Future Research Trajectories and Methodological Innovations
Sustainable and Green Chemistry Approaches to Synthesis
Traditional synthetic routes to complex heterocycles often rely on harsh conditions and stoichiometric reagents. nih.gov Future efforts in synthesizing 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde and its derivatives should prioritize green chemistry principles. A significant avenue of exploration is the use of biocatalysis. kcl.ac.ukthieme-connect.com Enzymes, such as lipases or engineered P450 monooxygenases, could be employed for key synthetic steps, offering high selectivity under mild, aqueous conditions. nih.govresearchgate.net Chemo-enzymatic cascades, where a biocatalytic step is combined with a metal-catalyzed reaction, could provide efficient, one-pot routes to the target molecule, minimizing waste and purification steps. kcl.ac.ukthieme-connect.com The use of alternative, benign solvents like water or supercritical fluids, and energy sources such as microwave or ultrasound, could further reduce the environmental footprint of the synthesis.
Another promising approach is the development of catalytic C-H activation/functionalization strategies to build the core structure, avoiding the need for pre-functionalized starting materials and thus improving atom economy. researchgate.net
Exploration of Novel Reactivity and Unprecedented Transformations
The aldehyde and cyclopropylmethyl groups, along with the thiophene (B33073) core, offer a rich playground for exploring novel reactivity.
Thiophene Ring Functionalization: Modern palladium- or rhodium-catalyzed C-H functionalization techniques could enable the direct and regioselective introduction of various substituents onto the thiophene ring at the C3 and C4 positions, which are typically harder to functionalize. acs.orgacs.orgnih.govrsc.orgmdpi.com This would allow for the rapid generation of a library of analogues for structure-activity relationship studies.
Photoredox Catalysis: Visible-light photoredox catalysis opens new pathways for radical-mediated reactions under exceptionally mild conditions. mdpi.comthieme-connect.com This methodology could be applied to the aldehyde group for novel coupling reactions or to engage the thiophene ring in previously inaccessible transformations. organic-chemistry.orgacs.org
Cyclopropylmethyl Radical Chemistry: The cyclopropylmethyl group is a well-known radical clock, undergoing rapid ring-opening to the but-3-enyl radical. stackexchange.comrsc.orgpsu.edu Future research could harness this inherent reactivity. By generating a radical at the benzylic-like position, controlled ring-opening could lead to a completely different class of compounds, expanding the molecular diversity accessible from this single precursor. The factors controlling this rearrangement, such as substituent effects, could be systematically studied. rsc.orgrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis is paramount. springerprofessional.denih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processing. mdpi.comuc.ptmdpi.com This is particularly advantageous for highly exothermic reactions or when dealing with unstable intermediates.
An automated flow platform could be designed to:
Rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature).
Integrate in-line purification and analysis (e.g., HPLC, MS), providing real-time data for optimization. nih.gov
Execute multi-step syntheses without the need to isolate intermediates, significantly shortening the time required to produce derivatives for biological or material testing. uc.ptinnovationnewsnetwork.comresearchgate.netbiocrick.com
The table below illustrates a hypothetical comparison of a key synthetic step performed under batch versus flow conditions, highlighting the typical advantages of flow technology. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Temperature | 120 °C | 160 °C |
| Yield | 75% | 92% |
| Safety Profile | Moderate (exotherm risk) | High (excellent heat transfer) |
| Scalability | Difficult | Straightforward (run longer) |
Advanced In-Situ and Operando Characterization Techniques
A deep understanding of reaction mechanisms is crucial for rational optimization and discovery. Operando spectroscopy, which involves monitoring a catalytic reaction under true working conditions, provides invaluable mechanistic insights. wikipedia.orghidenanalytical.com Techniques like high-pressure infrared (HP-IR), NMR spectroscopy, and Raman spectroscopy can be integrated into reaction vessels or flow reactors to observe the formation and consumption of reactants, intermediates, and products in real-time. acs.orgchimia.chmdpi.com For example, operando IR spectroscopy could be used to identify key catalyst-substrate complexes in a C-H functionalization reaction, helping to elucidate the catalytic cycle and identify rate-limiting steps. This data is critical for designing more efficient catalysts and reaction protocols.
Synergistic Application of Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the this compound molecule, calculate reaction energy profiles, and rationalize observed selectivities. rsc.orgmdpi.comacs.org For instance, DFT could predict whether a C-H activation reaction is more likely to occur at the C3 or C4 position of the thiophene ring under specific catalytic conditions. researchgate.net
Furthermore, the rise of machine learning (ML) and artificial intelligence (AI) offers new possibilities for predictive chemistry. acs.orgarxiv.org ML models, trained on large datasets of chemical reactions, can predict the outcome of unknown reactions, suggest optimal reaction conditions, or even propose novel synthetic routes. nih.govchemrxiv.org An integrated workflow where ML models propose new derivatives of this compound with desired properties, which are then synthesized via automated flow chemistry and tested, could dramatically accelerate the discovery cycle.
The following table outlines how different computational tools could be applied to specific research questions concerning the target molecule.
| Research Question | Computational Tool | Predicted Outcome/Insight |
|---|---|---|
| Regioselectivity of electrophilic aromatic substitution | DFT (Mulliken charges, Fukui functions) | Most probable site of substitution (C3 vs. C4) |
| Feasibility of a novel catalytic cycle | DFT (Transition state calculations) | Activation energies and reaction thermodynamics |
| Prediction of product for a new reaction | Machine Learning Model | Plausible product structures and yields |
| Design of analogues with specific electronic properties | DFT (HOMO/LUMO energy calculations) | Effect of substituents on the electronic gap |
Multi-Disciplinary Collaborations for Broadening Application Scope
Finally, unlocking the full potential of this compound and its derivatives will require extensive multi-disciplinary collaboration. The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. cognizancejournal.comnih.govrsc.org Collaborations with medicinal chemists and biologists are essential to explore the therapeutic potential of new analogues in areas such as oncology, infectious diseases, and neurology. Similarly, partnerships with materials scientists could lead to the development of novel organic electronic materials, leveraging the electronic properties of the thiophene ring. Agrochemical applications are another key area, given the prevalence of heterocyclic compounds in modern crop protection agents. wikipedia.org These collaborations ensure that synthetic efforts are directed toward molecules with real-world applicability and societal benefit.
Q & A
Q. What are the common synthetic routes for preparing 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-bromo-thiophene-2-carbaldehyde with cyclopropylmethylmagnesium bromide under Grignard conditions introduces the cyclopropylmethyl group. Alternatively, reductive amination or aldehyde functionalization strategies (e.g., using cyclopropylmethylamine) may apply, similar to methods for related thiophene carbaldehydes .
- Characterization : Use NMR (¹H/¹³C) to confirm aldehyde proton (δ ~9.8–10.0 ppm) and cyclopropylmethyl protons (δ ~0.5–1.5 ppm). IR spectroscopy verifies the C=O stretch (~1680–1700 cm⁻¹) .
Q. How does the cyclopropylmethyl group influence the electronic properties of the thiophene ring?
- Analysis : The electron-donating cyclopropylmethyl group increases electron density at the thiophene ring, stabilizing electrophilic aromatic substitution (EAS) reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing HOMO-LUMO gaps and charge distribution .
Q. What are typical applications of thiophene-2-carbaldehyde derivatives in medicinal chemistry?
- Applications : These derivatives serve as precursors for bioactive molecules. For instance, the aldehyde group undergoes condensation with amines to form Schiff bases, which are explored as enzyme inhibitors or antimicrobial agents. Structural analogs have been used in synthesizing heterocyclic compounds with antitumor activity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Optimization Strategies :
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products.
- Temperature Control : Maintain low temperatures (−78°C to 0°C) during Grignard reactions to prevent cyclopropane ring opening .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to separate the aldehyde from unreacted intermediates .
Q. What analytical techniques resolve contradictions in reaction outcomes when modifying the cyclopropylmethyl substituent?
- Resolution Workflow :
LC-MS : Identify byproducts (e.g., ring-opened derivatives) resulting from harsh reaction conditions.
X-ray Crystallography : Confirm structural integrity of the cyclopropylmethyl group in ambiguous cases.
Kinetic Studies : Compare reaction rates under varying pH and solvent polarities to isolate stability issues .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Simulate interactions between the aldehyde group and target proteins (e.g., kinases) to predict binding affinity.
- QSAR Models : Correlate cyclopropylmethyl steric parameters (e.g., Taft steric constant) with biological activity datasets .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Challenges & Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
